molecular formula C22H28O4 B12297357 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 96646-64-9

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B12297357
CAS No.: 96646-64-9
M. Wt: 356.5 g/mol
InChI Key: WYBOVISLCPAJFV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene (IUPAC name), also known as (-)-Galbulin, is an aryl tetralin lignan with the molecular formula C₂₂H₂₈O₄ (molecular weight: 356.50 g/mol). It is characterized by a tetrahydronaphthalene core substituted with methoxy groups at positions 3,4 (on the phenyl ring) and 6,7, along with methyl groups at positions 2 and 3 . Key physicochemical properties include:

  • Topological Polar Surface Area (TPSA): 36.90 Ų
  • LogP values: XlogP = 5.10, AlogP = 4.68
  • Hydrogen bond acceptors/donors: 4/0 .

This compound is naturally occurring in plants such as Virola surinamensis and Bicuiba oleifera .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13-9-16-11-20(25-5)21(26-6)12-17(16)22(14(13)2)15-7-8-18(23-3)19(10-15)24-4/h7-8,10-14,22H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBOVISLCPAJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134672
Record name 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96646-64-9
Record name 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96646-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of methoxy groups: Methoxylation can be performed using methanol in the presence of a strong acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of fully saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered interest due to its potential pharmacological properties. Research indicates that it may exhibit:

  • Antioxidant Activity : Studies suggest that compounds with similar structures can scavenge free radicals and protect cells from oxidative stress. This property is crucial in developing treatments for diseases related to oxidative damage.
  • Anti-inflammatory Effects : Some derivatives of tetrahydronaphthalene compounds have shown promise in reducing inflammation in preclinical studies. This could lead to applications in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Properties : Preliminary studies have indicated that certain naphthalene derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene could be explored for similar therapeutic effects.

Materials Science

In materials science, this compound can serve as a precursor for synthesizing novel materials with specific properties:

  • Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers that exhibit enhanced thermal stability and mechanical strength. Its unique structure allows for the formation of cross-linked networks that are beneficial in various applications such as coatings and adhesives.
  • Nanocomposites : Incorporating this compound into nanocomposites can improve their mechanical properties and thermal resistance. Research has shown that adding organic compounds to inorganic matrices can significantly enhance their overall performance.

Biological Research

In biological research, this compound is valuable for its potential interactions with biological targets:

  • Enzyme Inhibition Studies : Compounds similar to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene have been studied for their ability to inhibit enzymes involved in metabolic pathways. This could lead to insights into metabolic diseases and the development of enzyme inhibitors.

Table: Binding Affinity of Related Compounds

Compound NameBinding Affinity (kcal/mol)
4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalene-11.4
(S)-5-Allyl-1,3-dimethoxy-2-(1-(3,4,5-trimethoxyphenyl)-9.3
1-Propanone, 1-(2,4-dimethoxyphenyl)-9.5

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydroisoquinoline Family

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • Core structure: Tetrahydroisoquinoline (vs. tetrahydronaphthalene in (-)-Galbulin).
  • Substituents: 4'-dimethylaminophenyl and 6,7-dimethoxy groups.
  • Bioactivity: Demonstrates analgesic and anti-inflammatory effects (3.3× potency of diclofenac at 0.5 mg/kg in arthritis models) .
  • ADMET: Not reported, but the dimethylamino group may enhance solubility compared to (-)-Galbulin’s methyl substituents.
1-(2'-Bromo-4',5'-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18)
  • Substituents: Bromine at position 2' and additional methoxy groups.
  • Bioactivity: Exhibits potent positive inotropic effects in cardiac muscle, likely due to modulation of calcium channels .
  • Structural impact: Bromine increases molecular weight (MW = 455.3 g/mol) and may influence receptor binding kinetics compared to (-)-Galbulin .
Tetrahydropapaverine
  • Core structure: Tetrahydroisoquinoline with a 3,4-dimethoxybenzyl group.
  • Bioactivity: Used as a myotropic antispasmodic (unlike (-)-Galbulin, which lacks reported spasmolytic activity) .
  • Key difference: The benzyl substituent in tetrahydropapaverine alters steric hindrance compared to (-)-Galbulin’s dimethyl groups .

Lignan Derivatives with Modified Substituents

[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol
  • Substituents: Hydroxymethyl groups at positions 2 and 3.
  • Properties: Lower lipophilicity (XlogP = 2.70) due to hydroxyl groups, increasing TPSA to 77.40 Ų .
  • Bioactivity: Not reported, but the hydroxyl groups may enhance hydrogen bonding with targets like enzymes or receptors.

Functional and Pharmacokinetic Comparisons

Parameter (-)-Galbulin 1-(4'-Dimethylaminophenyl)-THIQ F-18 Tetrahydropapaverine
Core structure Tetrahydronaphthalene Tetrahydroisoquinoline Tetrahydroisoquinoline Tetrahydroisoquinoline
Key substituents 3,4,6,7-diOMe; 2,3-diMe 4'-NMe₂; 6,7-diOMe 2'-Br; 4',5'-diOMe 3,4-diOMe-benzyl
Molecular weight (g/mol) 356.50 356.84 (free base) 455.30 343.42
Bioactivity Unknown (ADMET data available) Analgesic/anti-inflammatory Positive inotropic Antispasmodic
LogP 5.10 (XlogP) Not reported Not reported 1.12 (density)
TPSA (Ų) 36.90 ~40 (estimated) ~50 (estimated) 55.10

Key Findings and Implications

Core Structure Impact: Tetrahydroisoquinoline derivatives generally exhibit diverse pharmacological activities (e.g., anti-inflammatory, cardiac modulation) due to their planar aromatic systems, while (-)-Galbulin’s tetrahydronaphthalene core may favor interactions with hydrophobic targets (e.g., lignan-binding enzymes) .

Substituent Effects: Methoxy groups enhance lipophilicity and metabolic stability across analogs. Bromine (F-18) and dimethylamino groups introduce electronic and steric effects, altering target selectivity .

Biological Activity

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene (commonly referred to as the compound) is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene
  • Molecular Formula : C22H28O4
  • CAS Number : 96646-64-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in key physiological pathways. Notably:

  • Anticancer Activity : The compound has been shown to inhibit specific enzymes and signaling pathways associated with cell proliferation and survival. This suggests potential utility in cancer treatment by targeting proliferative signaling pathways .
  • Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against various pathogens. It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in bacteria .

Anticancer Activity

Several studies have reported the anticancer properties of the compound:

StudyFindings
Fülöp et al. (2023)Demonstrated that derivatives of tetrahydroisoquinoline exhibit significant inhibition of cancer cell lines by modulating apoptosis-related pathways .
Wu et al. (2023)Reported that specific analogs of the compound showed enhanced cytotoxicity against breast cancer cells through apoptosis induction .

Antimicrobial Activity

The compound has displayed notable antimicrobial effects:

PathogenActivityReference
Staphylococcus aureusInhibition of biofilm formation and reduction in minimum inhibitory concentration (MIC) for vancomycin
Escherichia coliSignificant antibacterial activity observed in vitro

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with methoxy substitutions significantly enhanced antibacterial activity compared to non-methoxylated analogs. The presence of two consecutive methoxy groups was particularly effective in reversing antibiotic resistance .
  • Cytotoxicity Assessment : In a cytotoxicity assay using mouse embryonic fibroblast cell lines (NIH/3T3), the compound exhibited low cytotoxicity at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Q & A

What are the key challenges in synthesizing this compound with high stereochemical purity, and how can reaction conditions be optimized?

Methodological Answer:
Stereochemical control in tetrahydronaphthalene derivatives often requires precise optimization of catalysts, solvents, and temperature. For example, asymmetric hydrogenation or chiral auxiliary approaches can enhance enantiomeric excess (ee). Computational tools like quantum chemical calculations (e.g., density functional theory) can predict transition states and guide catalyst selection . Experimental validation should include monitoring reaction progress via HPLC with chiral stationary phases to quantify ee . Evidence from similar dimethyltetralins suggests that steric hindrance from methoxy groups may necessitate bulky ligands (e.g., BINAP) in catalytic systems to improve selectivity .

Which analytical techniques are most robust for characterizing structural isomers and quantifying impurities in this compound?

Methodological Answer:
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, NOESY) are critical for distinguishing isomers. For instance, NOESY correlations can resolve spatial proximity of methyl and methoxy substituents on the tetrahydronaphthalene core . Impurity profiling requires hyphenated techniques like GC-MS or LC-UV/MS, with method validation per ICH guidelines. A study on dimethylnaphthalenes demonstrated that reversed-phase HPLC with a C18 column and acetonitrile-water gradient achieves baseline separation of structurally similar analogs .

How can computational modeling predict the compound’s reactivity in novel reaction environments?

Methodological Answer:
Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) hybrid models can simulate interactions under varying solvents or catalytic conditions. For example, COMSOL Multiphysics integrated with AI algorithms can optimize reaction parameters (e.g., temperature gradients, solvent polarity) to minimize side reactions . A study on naphthacene derivatives highlighted the utility of transition state modeling to predict regioselectivity in electrophilic substitutions .

What experimental frameworks are recommended for assessing systemic toxicity in preclinical models?

Methodological Answer:
Follow OECD guidelines for acute and subchronic toxicity studies. Rodent models (rats/mice) should include endpoints aligned with Table B-1 in : hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological parameters. Dose-response studies should use oral gavage or intravenous administration, with tissue histopathology post-mortem. For neurotoxicity screening, motor function assays (e.g., rotarod) and neurotransmitter profiling (HPLC-ECD) are critical .

How can contradictory data in metabolic pathway studies be resolved?

Methodological Answer:
Contradictions often arise from interspecies variability or assay conditions. Use in vitro hepatocyte models (human/rodent) coupled with LC-MS/MS to identify phase I/II metabolites. Cross-validate findings with in silico tools like Meteor Nexus for pathway prediction. A case study on methylnaphthalenes showed that CYP450 isoform specificity (e.g., CYP2E1 vs. CYP1A2) explains divergent metabolite profiles .

What methodologies are effective for studying environmental fate and biodegradation pathways?

Methodological Answer:
Use OECD 301F (manometric respirometry) to assess aerobic biodegradation in soil/water systems. Gas chromatography with headspace sampling quantifies volatile intermediates. For photodegradation, simulate UV exposure in solar chambers and analyze products via HRMS. Evidence from polychlorinated biphenyls (PCBs) suggests that hydroxyl radical-mediated pathways dominate in aqueous environments .

How can reaction kinetics be mechanistically studied under non-ambient conditions?

Methodological Answer:
Stopped-flow spectroscopy or microfluidic reactors enable real-time monitoring of kinetics at elevated temperatures/pressures. For example, Arrhenius plots derived from rate constants at 50–150°C can elucidate activation energies. A study on tetralin oxidation used Raman spectroscopy to track C-H bond cleavage intermediates .

What catalytic systems enhance regioselectivity in functionalization reactions of this compound?

Methodological Answer:
Heterogeneous catalysts (e.g., zeolites or metal-organic frameworks) with tailored pore sizes can direct substituent placement. For C-H activation, Pd(II)/N-heterocyclic carbene (NHC) systems show promise. Computational screening (e.g., via DFT) identifies optimal ligand-metal combinations. A study on dimethyltetralins achieved >90% regioselectivity using Rhodium(I)-Xantphos complexes .

How should multi-disciplinary approaches integrate omics data to elucidate molecular mechanisms?

Methodological Answer:
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways. Bioinformatics tools like STRING or KEGG link differentially expressed genes to toxicity endpoints. For example, network analysis of hepatic stress responses in methylnaphthalene-exposed models revealed Nrf2-mediated oxidative stress pathways .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:
Implement quality-by-design (QbD) principles with process analytical technology (PAT). Near-infrared (NIR) spectroscopy monitors reaction progress in real time. Statistical tools (e.g., partial least squares regression) correlate process parameters (e.g., stirring rate, temperature) with purity outcomes. A case study on tetrahydronaphthalene derivatives reduced variability by 40% using PAT-guided feedback loops .

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